2,4-Di-tert-butylphenol

概述

描述

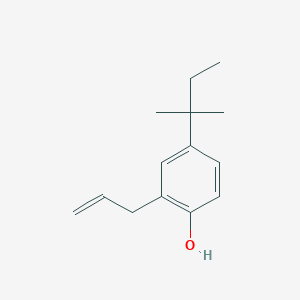

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound characterized by two tert-butyl substituents at the 2 (ortho) and 4 (para) positions of the aromatic ring. It is a naturally occurring molecule found in essential oils, endophytic fungi (e.g., Daldinia eschscholtzii), and probiotic metabolites (e.g., Lactobacillus plantarum YW11) . Industrially, it is synthesized via alkylation of phenol with tert-butanol or methyl tert-butyl ether (MTBE) using catalysts such as Nb-SBA-15, achieving yields up to 1.9 mg/L in fungal cultures and optimized reaction conditions (160°C, 4 hours) .

2,4-DTBP exhibits broad bioactivity, including:

- Antimicrobial effects: Inhibits quorum sensing (QS) in Pseudomonas aeruginosa, reducing virulence factors (e.g., pyocyanin, elastase) and biofilm formation at 80 µg/mL .

- Antioxidant properties: Scavenges reactive oxygen species (ROS), making it valuable in food preservation and pharmaceuticals .

- Environmental toxicity: Causes immunotoxicity in zebrafish at 0.1 mg/L .

准备方法

合成路线和反应条件: 2,4-二叔丁基苯酚通常通过苯酚与异丁烯的烷基化反应合成。 该反应在搅拌和加热条件下由过渡金属氧化物掺杂的分子筛催化,例如La2O3或CeO2 。 反应过程如下: [ \text{苯酚} + \text{异丁烯} \rightarrow \text{2,4-二叔丁基苯酚} ]

工业生产方法: 在工业环境中,2,4-二叔丁基苯酚的生产涉及使用一种清洁生产方法,该方法最大限度地减少副产物并提高反应选择性。 该方法包括催化剂的再生和循环利用,使该工艺更加可持续 .

化学反应分析

Alkylation with Cinnamyl Alcohol

2,4-DTBP undergoes alkylation with cinnamyl alcohol using Al-substituted hexagonal molecular silica catalysts, yielding derivatives used in UV stabilizers and antioxidants . Reaction conditions (e.g., solvent, temperature) critically influence selectivity and yield.

Reactivity with High-Valent Iron Complexes

2,4-DTBP reacts with non-heme iron(IV)-oxo complexes (e.g., [Fe^IV(O)(TMC)]²⁺ ) via hydrogen atom transfer (HAT) . Kinetic studies reveal:

This reactivity is driven by the phenol's O–H bond dissociation energy (BDE ≈ 85 kcal/mol) and electronic effects of substituents .

Adipogenesis Induction via RXRα Activation

2,4-DTBP activates the retinoid X receptor α (RXRα) , promoting adipogenesis in human mesenchymal stem cells. Structural studies confirm direct binding to RXRα’s ligand-binding domain (LBD) via hydrophobic interactions .

-

Key residues : Phe313, Leu436, and Val342 stabilize binding .

-

Biological impact : Triggers PPARγ/RXRα heterodimer activation, upregulating adipogenic genes (e.g., FABP4, ADIPOQ) .

Antimicrobial Activity

2,4-DTBP inhibits Ralstonia solanacearum growth and virulence by:

-

Disrupting membrane integrity : Increases reactive oxygen species (ROS) and electrolyte leakage .

-

Downregulating pathogenicity genes : RipA1, RipE1, and RipAB expression reduced by >50% .

Quorum Sensing Inhibition

In Pseudomonas aeruginosa, 2,4-DTBP suppresses quorum sensing (QS) by:

-

Reducing virulence factor production (e.g., pyocyanin, elastase) .

-

Downregulating QS genes: lasI, lasR, rhlI, and rhlR by 60–80% at 100 µg/mL .

Degradation and Stability

-

Photodegradation : UV exposure leads to radical formation, necessitating stabilization in industrial applications .

Comparative Reactivity of Structural Analogs

The position of tert-butyl groups significantly impacts reactivity:

| Compound | (M⁻¹s⁻¹) | Relative Reactivity | Application |

|---|---|---|---|

| 2,4-DTBP | 71.15 | 1.0 (Reference) | Antioxidant synthesis |

| 2,6-Di-tert-butylphenol | 0.026 | 0.0004 | UV stabilizers |

| 4-Methoxy-2,6-DTBP | 71.15 | 1.0 | Radical scavenger |

Data sourced from kinetic studies .

Reaction Mechanisms and Kinetic Insights

-

HAT Mechanism : Dominates in reactions with iron-oxo complexes, evidenced by linear free-energy relationships (LFER) and KIE values .

-

Electrophilic Substitution : Governs alkylation and phosphorylation reactions, with steric effects dictating regioselectivity .

This synthesis of chemical reactions underscores 2,4-DTBP’s versatility in organic synthesis, industrial applications, and biochemical modulation, validated by diverse experimental data .

科学研究应用

Industrial Applications

1.1 Antioxidant Production

2,4-DTBP is primarily utilized as a precursor for phosphite antioxidants in the manufacture of polyolefins. These antioxidants help prevent oxidative degradation in plastics and other materials, enhancing their durability and lifespan .

1.2 UV Stabilizers

The compound serves as an intermediate for synthesizing UV stabilizers, which protect materials from ultraviolet radiation damage. This application is crucial in industries producing outdoor products such as coatings and plastics .

Pharmaceutical Applications

2.1 Antimicrobial Properties

Recent studies have highlighted the potential of 2,4-DTBP as an antimicrobial agent. It has been isolated from the endophytic fungus Daldinia eschscholtzii, demonstrating the ability to inhibit quorum sensing in Pseudomonas aeruginosa, a significant pathogen known for its resistance to multiple drugs. This inhibition reduces the secretion of virulence factors and biofilm formation, suggesting that 2,4-DTBP could be developed as a standalone or adjunct therapy against infections .

2.2 Endocrine Disruption and Obesogen Effects

Research indicates that 2,4-DTBP can induce adipogenesis in human mesenchymal stem cells, acting as an obesogen and endocrine disruptor through retinoid X receptors (RXRs). This property raises concerns regarding its safety and potential health impacts .

Agricultural Applications

3.1 Pest Control

A novel application of 2,4-DTBP involves its use as an agonist for insect odorant receptors. This specificity allows it to potentially serve as a targeted pest control agent, minimizing damage to non-target species while effectively managing pest populations .

Environmental Applications

4.1 Antioxidant Activity

Studies have shown that 2,4-DTBP exhibits significant antioxidant activity, with high scavenging capacities against free radicals like DPPH and ABTS. This property suggests its potential use in environmental applications where oxidative stress mitigation is necessary .

4.2 Pollution Studies

Recent investigations have identified 2,4-DTBP as a ubiquitous pollutant in both built and natural environments. Its presence in microplastics highlights the need for monitoring and managing this compound to mitigate environmental contamination .

Case Studies

作用机制

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers

Table 1: Structural and Functional Comparison of Di-tert-butylphenol Isomers

Key Findings :

- Antimicrobial Activity : 2,4-DTBP outperforms 2,6- and 3,5-DTBP isomers. Against Cutibacterium acnes, 2,4-DTBP showed a minimum inhibitory concentration (MIC) of 10 µg/mL, while 3,5-DTBP and 2,6-DTBP required >100 µg/mL .

- Synthesis Challenges : 2,4-DTBP synthesis favors para-substitution due to steric hindrance in ortho positions, whereas 3,5-DTBP forms under thermodynamic control with lower yields .

Comparison with Mono- and Tri-Substituted Phenols

Key Findings :

- Biofilm Inhibition: 2,4-DTBP reduces P.

- Environmental Impact: Tri-substituted phenols (e.g., 2,4,6-DTBP) persist longer in ecosystems but lack the antifungal specificity of 2,4-DTBP .

Antioxidant Performance

- 2,4-DTBP vs. BHT (Butylated Hydroxytoluene): Both are phenolic antioxidants, but 2,4-DTBP has higher ROS scavenging efficiency in lipid-rich environments due to its bulky alkyl groups .

- Synergy with Antibiotics: 2,4-DTBP enhances ampicillin efficacy against P.

生物活性

2,4-Di-tert-butylphenol (2,4-DTBP) is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and herbicidal properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of 2,4-DTBP.

2,4-DTBP is a phenolic compound commonly found in various organisms, including bacteria, fungi, and plants. It is produced as a secondary metabolite and has been identified in at least 169 species across multiple taxa . Its chemical structure features two tert-butyl groups attached to the phenolic ring, which contribute to its unique biological properties.

Quorum Sensing Inhibition

Recent studies have highlighted 2,4-DTBP's role as an inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa, a significant pathogen known for its antibiotic resistance. Research indicates that treatment with 2,4-DTBP reduces the secretion of virulence factors and biofilm formation in a dose-dependent manner. The compound was shown to significantly downregulate quorum-sensing-related genes such as lasI, lasR, rhlI, and rhlR .

Table 1: Effects of 2,4-DTBP on P. aeruginosa

| Parameter | Control | 2,4-DTBP Treatment |

|---|---|---|

| Biofilm Formation (OD595) | 0.85 | 0.32 |

| Pyocyanin Production (µg/mL) | 120 | 45 |

| Violacein Production (µg/mL) | 150 | 30 |

Synergistic Effects with Antibiotics

In combination with traditional antibiotics like ampicillin, 2,4-DTBP exhibited synergistic effects that enhanced bactericidal activity against P. aeruginosa. This suggests potential applications in developing new anti-virulence strategies .

Antioxidant Activity

2,4-DTBP is recognized for its antioxidant properties; however, its efficacy is reported to be lower than that of butylated hydroxytoluene (BHT). The antioxidant activity is attributed to the presence of the tert-butyl groups which influence the stability of the phenolic hydroxyl group .

Table 2: Comparative Antioxidant Activity

| Compound | IC50 (µg/mL) |

|---|---|

| BHT | 10 |

| 2,4-DTBP | 25 |

Herbicidal Properties

Research has demonstrated that 2,4-DTBP possesses potent herbicidal activity by altering chloroplast ultrastructure in target plants. This leads to reduced physiological activity and can be utilized in agricultural applications to manage weed populations effectively .

Case Studies

- Endophytic Fungi Source : A study isolated 2,4-DTBP from the endophytic fungus Daldinia eschscholtzii, which was found to inhibit QS in pathogenic bacteria. This case highlights the potential of natural sources for developing new antimicrobial agents .

- Toxicological Studies : Investigations into the toxicological effects of 2,4-DTBP indicate that it exhibits lower toxicity compared to other industrial chemicals when tested on animal models . This finding is crucial for assessing safety in potential applications.

常见问题

Basic Research Questions

Q. How can researchers validate the purity and structural identity of 2,4-DTBP in synthetic or natural extracts?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended. Reference standards should align with thermodynamic data such as boiling point (250–255°C) and molecular weight (206.32 g/mol) from authoritative sources like NIST . Natural product isolation protocols often involve solvent partitioning and column chromatography, as demonstrated in studies of Plumbago zeylanica and Syzygium aqueum .

Q. What are the standard protocols for quantifying 2,4-DTBP in environmental or biological matrices?

- Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS. Calibration curves should account for matrix effects, and detection limits should be validated using spiked recovery experiments. For example, HG/T 5086-2016 outlines industrial standards for 2,4-DTBP quantification, emphasizing reproducibility across triplicate runs .

Q. How does 2,4-DTBP exhibit antioxidant activity, and what assays are used to measure this property?

- Methodological Answer : Assess radical scavenging capacity via DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Comparative studies show 2,4-DTBP’s efficacy correlates with tert-butyl groups stabilizing phenolic radicals. In vitro models using human cell lines (e.g., HepG2) further validate its activity through ROS (reactive oxygen species) inhibition assays .

Advanced Research Questions

Q. What mechanisms underlie contradictory reports of 2,4-DTBP’s antimicrobial activity across bacterial and fungal species?

- Methodological Answer : Discrepancies may arise from strain-specific membrane permeability or efflux pump efficiency. Experimental designs should include minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines). For example, Streptomyces sp. exhibits resistance to 2,4-DTBP due to efflux mechanisms, while E. coli shows sensitivity at 50–100 µg/mL .

Q. How can researchers optimize catalytic systems for 2,4-DTBP synthesis to minimize environmental impact?

- Methodological Answer : Replace traditional liquid acid catalysts (e.g., H₂SO₄) with solid acid alternatives like zeolites or sulfonated resins. Recent studies highlight the efficacy of H-Beta zeolites in alkylation reactions, achieving >90% yield with recyclability. Continuous-flow reactors further reduce waste by enabling real-time product separation .

Q. What advanced spectroscopic techniques resolve ambiguities in 2,4-DTBP’s reaction thermodynamics?

- Methodological Answer : Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) provide precise measurements of enthalpy changes (ΔH) during phase transitions. For gas-phase reactions, coupled thermogravimetric analysis (TGA)-FTIR systems validate decomposition pathways, referencing NIST-compiled vapor pressure and enthalpy data .

Q. How does 2,4-DTBP interact with endocrine receptors, and what in silico models predict its bioactivity?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to estrogen-related receptors (ERRγ). In vitro luciferase reporter assays using ER/AR-transfected cell lines validate these predictions. Regulatory assessments by NSF and Health Canada emphasize dose-dependent effects, with NOAEL (no-observed-adverse-effect-level) thresholds at 1 mg/kg/day in rodent models .

Q. What ecological roles does 2,4-DTBP play in plant allelopathy, and how can field studies control confounding variables?

- Methodological Answer : Field experiments should integrate soil microcosms to isolate 2,4-DTBP’s effects from microbial degradation. LC-MS/MS quantifies rhizosphere concentrations, while metagenomic profiling identifies degradative taxa. Studies on invasive plants (e.g., Scolopendra subspinipes) demonstrate autotoxicity thresholds (~10–20 µM) that suppress competitor germination .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in 2,4-DTBP’s reported melting points (35–40°C vs. 38–42°C)?

- Methodological Answer : Variability often stems from polymorphic forms or impurities. Use DSC to characterize melting endotherms and X-ray diffraction (XRD) to identify crystalline phases. NIST data (melting point 39.5°C) serves as a benchmark for purity validation .

Q. What statistical approaches reconcile conflicting bioactivity data in 2,4-DTBP studies?

- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data across studies. Sensitivity analyses should control for variables like solvent choice (DMSO vs. ethanol) and cell line viability. Publicly available datasets from Toxins and Biol. Pharm. Bull. provide cross-study comparability .

属性

IUPAC Name |

2,4-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026602 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow powder or solid | |

CAS No. |

96-76-4 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOB94G6HZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。